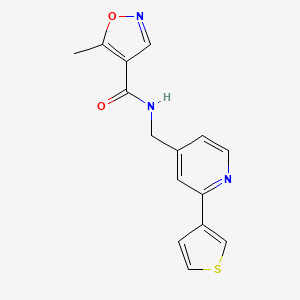

5-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-4-carboxamide

Description

Properties

IUPAC Name |

5-methyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-10-13(8-18-20-10)15(19)17-7-11-2-4-16-14(6-11)12-3-5-21-9-12/h2-6,8-9H,7H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYSKLKCVYVJOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.

Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.

Attachment of the pyridine ring: The pyridine ring can be attached through a nucleophilic substitution reaction or a palladium-catalyzed cross-coupling reaction.

Final assembly: The final step involves the coupling of the isoxazole, thiophene, and pyridine intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or thiophene rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-4-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Thiophene derivatives: Compounds containing the thiophene ring, such as tioconazole and dorzolamide.

Isoxazole derivatives: Compounds with the isoxazole ring, such as isoxazole-4-carboxylic acid.

Pyridine derivatives: Compounds featuring the pyridine ring, such as pyridoxine and nicotinamide.

Uniqueness

5-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-4-carboxamide is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

5-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including an isoxazole ring, a thiophene ring, and a pyridine ring. These structural components contribute to its diverse biological activities.

| Property | Details |

|---|---|

| IUPAC Name | 5-methyl-N-[(2-thiophen-3-yl)pyridin-4-yl)methyl]-1,2-oxazole-4-carboxamide |

| Molecular Formula | C15H13N3O2S |

| CAS Number | 2034396-96-6 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act by modulating enzyme activity or binding to receptors, leading to various biological responses. The exact mechanisms are still under investigation, but potential targets include:

- Enzymes : Inhibition or activation of specific enzymes involved in metabolic pathways.

- Receptors : Binding to receptor sites that regulate cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest the compound has cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : The compound shows potential as an antimicrobial agent, inhibiting the growth of certain bacterial strains.

- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways has been noted in some studies.

Anticancer Activity

A study evaluated the cytotoxic effects of the compound against several cancer cell lines, including HeLa (cervical cancer) and Caco-2 (colon cancer). The results indicated significant inhibition of cell proliferation with IC50 values ranging from 5 to 15 µM, suggesting strong anticancer potential .

Antimicrobial Properties

In another study, the compound was tested against Gram-positive and Gram-negative bacteria. It demonstrated a minimum inhibitory concentration (MIC) of 10 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Anti-inflammatory Effects

Research has shown that this compound can inhibit the production of pro-inflammatory cytokines in vitro. This suggests its utility in treating inflammatory diseases .

Summary of Biological Activities

| Activity Type | Effect | IC50/MIC Values |

|---|---|---|

| Anticancer | Cytotoxicity | 5 - 15 µM |

| Antimicrobial | Inhibition of bacterial growth | MIC = 10 µg/mL |

| Anti-inflammatory | Cytokine production inhibition | Not specified |

Q & A

Q. What are the common synthetic routes for 5-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-4-carboxamide?

The synthesis typically involves coupling an isoxazole-4-carboxylic acid derivative with a pyridine-methylamine intermediate. Key steps include:

- Activation of the carboxylic acid group (e.g., using thionyl chloride to form the acid chloride).

- Reaction with the amine derivative under mild conditions (room temperature, acetonitrile solvent) to form the carboxamide bond .

- Purification via recrystallization or column chromatography. Methodological Tip: Optimize reaction time and solvent choice (e.g., dimethylformamide for improved solubility) to enhance yields .

Q. How is the compound characterized post-synthesis?

Standard characterization methods include:

- NMR spectroscopy (¹H and ¹³C) to confirm structural integrity, focusing on heterocyclic protons (e.g., thiophene δ 7.2–7.5 ppm, pyridine δ 8.0–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight (theoretical: 288.32 g/mol) .

- HPLC for purity assessment (>95% purity is typical for research-grade material) .

Q. What initial biological screening assays are recommended for this compound?

Prioritize assays aligned with its structural motifs:

- Antimicrobial activity: Broth microdilution assays against Gram-positive/negative bacteria and fungi.

- Anticancer potential: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme inhibition: Target kinases or inflammatory mediators (e.g., COX-2) via fluorometric or colorimetric assays .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale research applications?

- Ultrasound-assisted synthesis: Reduces reaction time (e.g., from 24 hours to 4–6 hours) and increases yields by 15–20% through enhanced mixing and energy transfer .

- Catalyst optimization: Use coupling agents like HATU or EDCI for efficient amide bond formation .

- Solvent screening: Test polar aprotic solvents (e.g., DMF, DMSO) to improve reagent solubility and reaction homogeneity .

Q. How to resolve contradictions in bioactivity data across different studies?

- Assay standardization: Validate cell culture conditions (e.g., serum concentration, incubation time) to minimize variability .

- Solubility adjustments: Use co-solvents (e.g., DMSO:PBS mixtures) or prodrug formulations to enhance bioavailability in hydrophobic assay environments .

- Target validation: Employ CRISPR/Cas9 knockout models to confirm on-target effects versus off-target interactions .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Substituent modification: Replace the thiophene ring with furan or phenyl groups to evaluate π-π stacking contributions .

- Bioisosteric replacement: Substitute the isoxazole ring with 1,2,4-oxadiazole to assess metabolic stability .

- 3D-QSAR modeling: Use computational tools (e.g., CoMFA) to predict activity cliffs and guide synthetic priorities .

Q. How to conduct stability and degradation studies under physiological conditions?

- Forced degradation: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic conditions .

- Analytical monitoring: Track degradation products via LC-MS/MS and compare with impurity standards (e.g., methylisoxazole carboxylic acid) .

- Thermal analysis: Use DSC/TGA to determine melting points and thermal decomposition profiles .

Q. What advanced techniques are used for crystallographic and conformational analysis?

- X-ray crystallography: Resolve the 3D structure to identify key intermolecular interactions (e.g., hydrogen bonds between the carboxamide and pyridine moieties) .

- Dynamic NMR: Study rotational barriers of the methylene linker between the pyridine and isoxazole rings .

- Molecular docking: Simulate binding poses with target proteins (e.g., kinase domains) to rationalize activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.